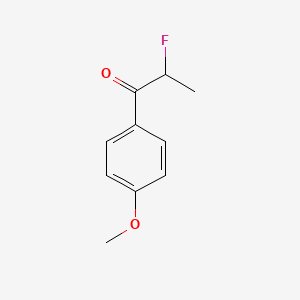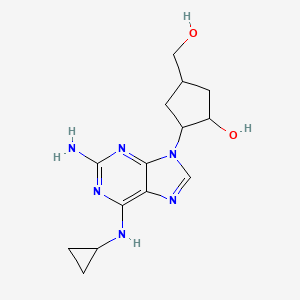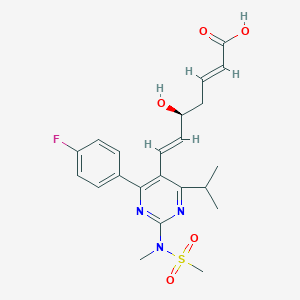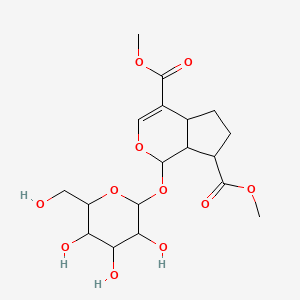
Forsythide dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Forsythide dimethyl ester is an organic compound with the chemical formula C15H16O7. It is a colorless solid with a sweet taste and is primarily used as a food additive, flavoring agent, spice, and food preservative . This compound belongs to the class of iridoids, which are known for their diverse pharmacological activities and potential health benefits .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Forsythide dimethyl ester can be synthesized through esterification reactions. One common method involves the reaction of forsythide with methanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the ester product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to enhance the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions: Forsythide dimethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to its corresponding alcohol.
Major Products Formed:
Hydrolysis: Forsythide and methanol
Oxidation: Carboxylic acids
Reduction: Alcohols
Wissenschaftliche Forschungsanwendungen
Forsythide dimethyl ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In synthetic chemistry, this compound is used as a precursor for the synthesis of various bioactive compounds, including alkaloids and prostaglandin analogues .
Biology: this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .
Medicine: Research has shown that this compound may have therapeutic potential in the treatment of various diseases, including cancer and neurodegenerative disorders .
Industry: In the food industry, this compound is used as a flavoring agent and preservative due to its sweet taste and stability .
Wirkmechanismus
The mechanism of action of forsythide dimethyl ester involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. This compound may activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress . Additionally, it may inhibit the Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Geniposide: Known for its anti-inflammatory and hepatoprotective effects.
Deoxyloganin: Studied for its potential neuroprotective properties.
Dihydrocornin: Investigated for its role in plant metabolism and potential therapeutic applications.
Forsythide dimethyl ester stands out due to its unique combination of chemical stability, sweet taste, and diverse applications in various fields.
Eigenschaften
Molekularformel |
C18H26O11 |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
dimethyl 1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4,7-dicarboxylate |
InChI |
InChI=1S/C18H26O11/c1-25-15(23)8-4-3-7-9(16(24)26-2)6-27-17(11(7)8)29-18-14(22)13(21)12(20)10(5-19)28-18/h6-8,10-14,17-22H,3-5H2,1-2H3 |
InChI-Schlüssel |
KVSFLKZCIIGPEC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


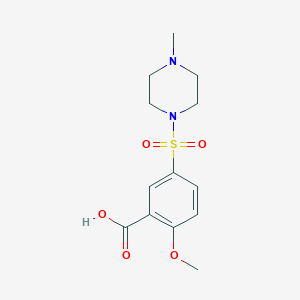

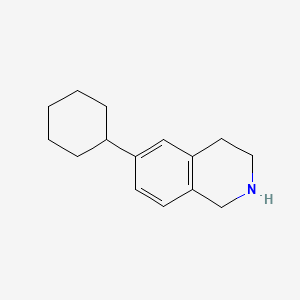
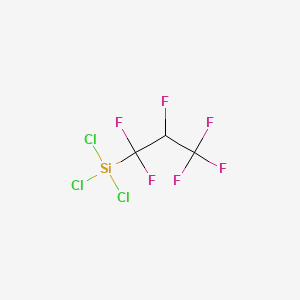
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-8-[2-(oxan-2-yloxy)acetyl]-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13424172.png)
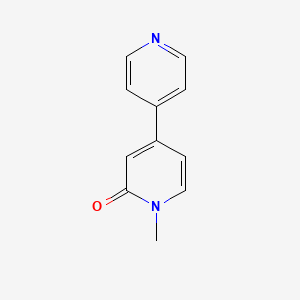
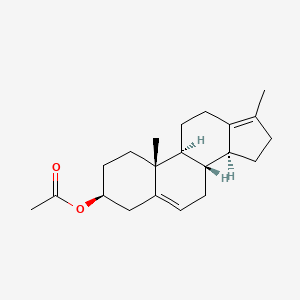

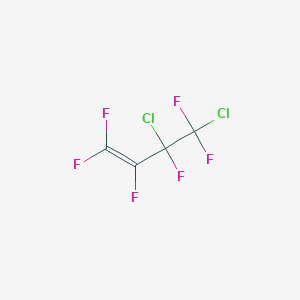
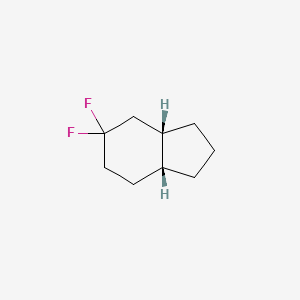
![8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione](/img/structure/B13424235.png)
